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molecular formula C9H8F3NO B8771699 2-Cyclopropyl-3-(trifluoromethoxy)pyridine

2-Cyclopropyl-3-(trifluoromethoxy)pyridine

Cat. No. B8771699
M. Wt: 203.16 g/mol
InChI Key: IPARDJKXTCTZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592629B2

Procedure details

A solution of 2-bromo-3-(trifluoromethoxy)pyridine (Preparation 247, 776 mg, 3.21 mmol), cyclopropyl boronic acid (331 mg, 3.85 mmol) and potassium phosphate tribasic (1.70 g, 8.02 mmol) in toluene (10 mL) and water (3 mL) was degassed with nitrogen for 15 minutes at 80° C. Palladium acetate (36 mg, 0.16 mmol) and tricyclohexyl phosphine (90 mg, 0.32 mmol) were added and the reaction mixture was vigorously stirred for 18 hours at 95° C. under nitrogen. The solution was concentrated in vacuo, diluted with water (25 mL) and extracted with ethyl acetate (3×30 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography eluting with 10% diethyl ether in heptane to afford the title compound as a colourless oil (292 mg, 45%).
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
36 mg
Type
catalyst
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:13]1([C:2]2[C:7]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
776 mg
Type
reactant
Smiles
BrC1=NC=CC=C1OC(F)(F)F
Name
Quantity
331 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate tribasic
Quantity
1.7 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
36 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was vigorously stirred for 18 hours at 95° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 10% diethyl ether in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C1=NC=CC=C1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 292 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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